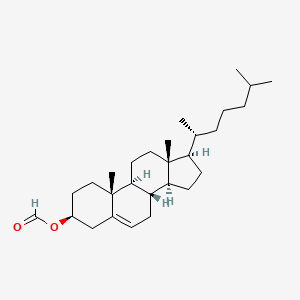

Cholesterol Formate

描述

Cholesterol formate (CAS RN: 4351-55-7) is a cholesterol ester formed by the esterification of cholesterol with formic acid. It is a white crystalline solid with a purity typically exceeding 96% (GC)(T) . This compound is structurally characterized by a formate group (-OCHO) attached to the hydroxyl group of cholesterol, altering its solubility, phase behavior, and biological interactions. This compound is utilized in research applications, including liquid crystal (LC) materials, drug delivery systems, and lipid metabolism studies. Its physicochemical properties, such as melting point and solubility, differ significantly from unmodified cholesterol and other cholesterol esters due to the short-chain formate moiety .

属性

CAS 编号 |

4351-55-7 |

|---|---|

分子式 |

C28H46O2 |

分子量 |

414.7 g/mol |

IUPAC 名称 |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |

InChI |

InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3/t20?,22?,23?,24?,25?,26?,27-,28+/m0/s1 |

InChI 键 |

YEYCQJVCAMFWCO-KZTPHDLDSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |

手性 SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC=O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C |

其他CAS编号 |

4351-55-7 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Cholesterol formate can be synthesized using several methods. One efficient method involves the reaction of cholesterol with dimethylformamide (DMF) and oxalyl chloride in dichloromethane at room temperature. The reaction is completed in about 40 minutes, yielding this compound in high purity .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors where the reagents are mixed under controlled conditions to ensure high yield and purity. The process involves the use of solvents like dichloromethane and reagents such as DMF and oxalyl chloride, followed by purification through column chromatography .

化学反应分析

Types of Reactions: Cholesterol formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more polar compounds.

Reduction: It can be reduced to yield cholesterol.

Substitution: The formate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as sodium methoxide in methanol are often employed.

Major Products:

Oxidation: Produces compounds like cholest-4-en-3-one.

Reduction: Yields cholesterol.

Substitution: Results in various cholesterol derivatives depending on the substituent introduced.

科学研究应用

Cholesterol formate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Employed in the study of model membrane vesicles.

Medicine: Investigated for its potential in drug delivery systems.

Industry: Utilized in the production of liquid crystal optical filters and other materials

作用机制

Cholesterol formate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling .

相似化合物的比较

Comparison with Similar Cholesterol Esters

Structural and Chemical Properties

Cholesterol esters vary based on the fatty acid or organic acid attached. Key structural differences influence their physical properties and applications:

| Compound | CAS RN | Ester Group | Molecular Formula | Purity | Key Applications |

|---|---|---|---|---|---|

| Cholesterol Formate | 4351-55-7 | Formate | C₂₈H₄₆O₂ | >96.0% (GC) | LC materials, metabolic studies |

| Cholesterol Acetate | 604-35-3 | Acetate | C₂₉H₄₈O₂ | >95.0% (GC) | Drug delivery, membrane studies |

| Cholesterol Linoleate | 604-33-1 | Linoleate | C₄₅H₇₈O₂ | >95.0% (T) | Lipid nanoparticles, cosmetics |

| Cholesterol Palmitate | 604-32-0 | Palmitate | C₄₃H₇₆O₂ | >95.0% (T) | Biomedical coatings, surfactants |

Key Observations :

- Solubility: this compound, with its short-chain formate group, exhibits higher polarity and water solubility compared to long-chain esters like linoleate or palmitate. This property makes it more suitable for aqueous-based formulations .

- Thermal Stability : Long-chain esters (e.g., palmitate) have higher melting points (~80–85°C) compared to formate (~65–70°C), impacting their use in LC materials .

Analytical Differentiation

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) can distinguish cholesterol esters based on ionization patterns. For example:

- This compound: Detected as [M + H − H₂O]⁺ due to dehydration during ionization.

- Cholesterol acetate: Forms [M + H]⁺ adducts with minimal fragmentation.

- Long-chain esters (e.g., linoleate): Exhibit [M + Na]⁺ adducts due to increased hydrophobicity .

Research Findings and Data

Solubility in Bile and Lipid Systems

Studies using model biliary systems show that this compound’s solubility in bile depends on bile salt-lecithin ratios and total lipid concentration. At physiological lipid concentrations (5–15 g/dL), formate’s solubility is ~30% higher than cholesterol acetate due to its polar ester group .

Metabolic Flux Analysis

- In vitro hydrolysis rates (pH 7.4, 37°C): this compound: 85% hydrolyzed in 2 hours. Cholesterol linoleate: <10% hydrolyzed in 24 hours. This rapid hydrolysis suggests formate’s role in transient cholesterol modulation .

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Cholesterol Formate in vitro?

- Methodological Answer : Synthesis typically involves esterification of cholesterol with formic acid under controlled conditions (e.g., using anhydrous solvents like dichloromethane and catalysts such as DMAP). Characterization requires thin-layer chromatography (TLC) for purity assessment, followed by nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to confirm ester bond formation. For novel compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is essential to validate molecular composition .

Q. How can researchers ensure reproducibility when quantifying this compound in biological samples?

- Methodological Answer : Use standardized extraction protocols (e.g., Folch method for lipid extraction) paired with validated detection techniques. For example, colorimetric assays (absorbance at 450 nm) or fluorometric kits (e.g., Formate Assay Kit, ab111748) are common. Include internal standards (e.g., deuterated this compound) to correct for matrix effects and validate recovery rates across triplicate runs .

Q. What are the best practices for documenting this compound experiments to meet journal requirements?

- Methodological Answer : Follow NIH guidelines for preclinical research: detail solvent purity, reaction temperatures, and instrument calibration. For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectral data in supplementary materials. Avoid duplicating data in text and tables unless critical for interpretation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the enzymatic hydrolysis of this compound in lipid membranes?

- Methodological Answer : Use liposome models embedded with this compound and track hydrolysis via pH-stat titration or LC-MS. Control for phospholipase activity by including inhibitors (e.g., methyl arachidonyl fluorophosphonate). Replicate experiments across varying pH and temperature conditions to assess enzyme kinetics, referencing statistical frameworks like Michaelis-Menten models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses using inclusion criteria aligned with Oxford Centre for Evidence-Based Medicine Level 1B. Compare studies for variables like cell line specificity (e.g., HepG2 vs. primary hepatocytes) or solvent effects (DMSO vs. ethanol). Use funnel plots to assess publication bias and sensitivity analyses to isolate confounding factors .

Q. How can computational modeling enhance understanding of this compound’s role in lipid raft stability?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model this compound’s interaction with sphingomyelin. Validate simulations using experimental data from fluorescence anisotropy or atomic force microscopy (AFM). Cross-reference results with NMR-derived order parameters for bilayer packing .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include raw data in supplementary tables and ensure figure legends specify n-values and significance thresholds (p < 0.05) .

Q. How should researchers present conflicting NMR and X-ray crystallography data for this compound polymorphs?

- Methodological Answer : Use Rietveld refinement for crystallography data and compare with NMR chemical shift predictions (e.g., using ACD/Labs software). Discuss discrepancies in crystal packing vs. solution-state conformations, and provide cif files and NMR spectra in supplementary materials for peer review .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。